6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H12Cl3N3OS and its molecular weight is 436.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime, commonly referred to as CITCO, is a synthetic compound that has garnered attention for its selective activation of the Constitutive Androstane Receptor (CAR). This receptor plays a crucial role in the regulation of drug metabolism and detoxification processes in the liver. The biological activity of CITCO has implications for cancer treatment and anti-inflammatory responses.
- Molecular Formula : C19H12Cl3N3OS
- Molecular Weight : 436.74 g/mol
- CAS Number : 338404-52-7
- Solubility : Soluble in DMSO (up to 50 mM) and ethanol (up to 5 mM)
- Purity : Greater than 98% .
CITCO acts as a potent agonist for CAR with an EC50 value of 49 nM. It exhibits over 100-fold selectivity for CAR compared to other nuclear receptors such as PXR (Pregnane X Receptor), LXR (Liver X Receptor), ERα/ERβ (Estrogen Receptors), and others . Upon activation, CAR translocates to the nucleus and induces the expression of target genes involved in drug metabolism, notably CYP2B6 and CYP3A4.
Anticancer Effects
CITCO has shown promise in enhancing the efficacy of anticancer agents. In studies involving ovarian cancer cell lines expressing CAR, combining CITCO with standard anticancer treatments significantly increased cell proliferation and enhanced transcriptional activity related to drug metabolism pathways. This combination therapy may help overcome resistance to chemotherapy by upregulating multidrug resistance genes such as MDR1 and UGT1A1 .
Furthermore, CITCO has been demonstrated to inhibit the growth of brain tumor stem cells (BTSCs). In vitro studies revealed that CITCO induced a dose-dependent decrease in the growth of CD133(+) BTSCs while sparing normal astrocytes. In vivo experiments using xenograft models showed that CITCO treatment resulted in a significant reduction in tumor volume .
Anti-inflammatory Activity
CITCO's role extends beyond oncology; it also exhibits anti-inflammatory properties. Activation of CAR by CITCO inhibits TNFα-induced leukocyte-endothelial cell interactions under flow conditions. This effect is mediated through the suppression of pro-inflammatory signaling pathways such as p38 MAPK and NF-κB. Silencing CAR expression via siRNA was found to negate the anti-inflammatory effects of CITCO, underscoring its mechanism of action .
Case Study 1: Ovarian Cancer Treatment
In a controlled study, CITCO was administered in combination with various anticancer agents to ovarian cancer cell lines. The results indicated a marked increase in CAR-mediated transcriptional activity compared to treatment with anticancer agents alone. This suggests that CITCO can enhance the therapeutic efficacy of existing cancer treatments by modulating metabolic pathways .
Case Study 2: Brain Tumor Stem Cells
A series of experiments were conducted on BTSCs where CITCO was applied at varying concentrations. The findings revealed that doses as low as 25 mg/kg significantly inhibited tumor growth in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest specifically in malignant cells without affecting normal cells .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-14-4-1-12(2-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-13-3-6-15(21)9-16(13)22/h1-10H,11H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUREOCRKGNQL-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.